4,4'-Dibromodiphenyl-D8
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Overview
Description
Synthesis Analysis
The synthesis of 4,4'-Dibromodiphenyl-D8 involves complex chemical reactions, often requiring precise conditions and catalysts. For example, 4,4'-Difluorobiphenyl-d8 was synthesized through two routes, demonstrating the versatility in synthesizing halogenated biphenyl derivatives. These processes are crucial for producing pure compounds for further study and application in various fields (Pulham & Steele, 1984).
Molecular Structure Analysis
The molecular structure of 4,4'-Dibromodiphenyl-D8 and related compounds has been thoroughly analyzed using spectroscopic methods and computational approaches. The vibrational spectra of 4,4′‐difluorobiphenyl-d8, for instance, helped deduce the dihedral angle of the compound, showcasing the detailed structural analysis possible for such molecules (Pulham & Steele, 1984).
Chemical Reactions and Properties
4,4'-Dibromodiphenyl-D8 undergoes various chemical reactions, contributing to its diverse chemical properties. For example, the synthesis and characterization of cyclic liquid crystalline oligomers based on specific biphenyl derivatives highlight the compound's versatility and potential for creating new materials with unique properties (Percec et al., 1992).
Physical Properties Analysis
The physical properties of 4,4'-Dibromodiphenyl-D8, such as phase behavior and thermal stability, are crucial for its application in materials science. For instance, the study on cyclic liquid crystalline oligomers demonstrates how the molecular structure affects the physical properties, including melting temperature and phase transitions (Percec et al., 1992).
Chemical Properties Analysis
The chemical properties of 4,4'-Dibromodiphenyl-D8, including reactivity and interaction with other molecules, are essential for understanding its behavior in chemical processes. Research on the synthesis and properties of related compounds, such as dibromodialumane derivatives, provides insights into the reactivity and stability of brominated organic compounds (Agou et al., 2012).
Scientific Research Applications
Dye-Sensitized Solar Cells
A variant of 4,4'-Dibromodiphenyl-D8, specifically 4,4′-bis(alkylphenyl/alkyloxyphenyl)-2,2′-bithiophene bridged cyclic thiourea functionalized triphenylamine sensitizers (D8 and D9), has been used in dye-sensitized solar cells (DSSCs). These sensitizers exhibited improved photovoltaic properties, including red-shifted and expanded absorption bands, leading to increased short-circuit photocurrent density and enhanced open-circuit voltages. As a result, D8 and D9 sensitized DSSC devices demonstrated improved power conversion efficiencies, signifying their potential for efficient solar energy conversion (W. Zhisheng et al., 2019).
Environmental Applications
4,4'-Dibromodiphenyl-D8 has been studied for its environmental impact and remediation potential. Research on the cosolubilization of mixtures containing 4,4'-dibromodiphenyl ether and other pollutants in various surfactant systems provided insights into effective strategies for the removal of such pollutants from contaminated soils and non-aqueous phase liquids, treated with surfactant enhanced remediation technology (Xingjian Yang et al., 2015). Additionally, the anaerobic microbial and photochemical degradation pathways of 4,4'-dibromodiphenyl ether were examined, shedding light on its degradation dynamics and potential environmental impacts (S. Rayne et al., 2003).
Material Science and Polymer Research
In material science, deuterated polystyrene (d8-PS), which includes 4,4'-Dibromodiphenyl-D8, was used as a model for polymer materials. The interactions between peptides and d8-PS were studied to understand the molecular interactions crucial for applications ranging from biomedical materials to biosensing. This research revealed that peptide - d8-PS interactions are mediated by general hydrophobic interactions rather than specific pi-pi interactions, providing insights into optimizing polymer performance (Ting Lin et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJQYILBCQPYBI-PGRXLJNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016849 |
Source
|
Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
CAS RN |
80523-79-1 |
Source
|
Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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